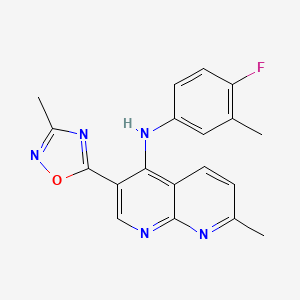

N-(4-fluoro-3-methylphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine

Description

Properties

IUPAC Name |

N-(4-fluoro-3-methylphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5O/c1-10-8-13(5-7-16(10)20)24-17-14-6-4-11(2)22-18(14)21-9-15(17)19-23-12(3)25-26-19/h4-9H,1-3H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVOMLHKASKAHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)C)C4=NC(=NO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-methylphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the oxadiazole group and finally the attachment of the fluorinated phenyl group. Each step requires specific reagents and conditions, such as:

Formation of the Naphthyridine Core: This step may involve cyclization reactions using appropriate precursors under acidic or basic conditions.

Introduction of the Oxadiazole Group: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Attachment of the Fluorinated Phenyl Group: This step often involves nucleophilic substitution reactions using fluorinated aromatic compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-methylphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated phenyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-fluoro-3-methylphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-methylphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- **N-(4-fluorophenyl)-N-[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)[1,8]naphthyridin-4-yl]amine

- **N-(4-chloro-3-methylphenyl)-N-[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)[1,8]naphthyridin-4-yl]amine

Uniqueness

N-(4-fluoro-3-methylphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine is unique due to the presence of the fluorinated phenyl group, which can significantly influence its chemical reactivity and biological activity. This fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

N-(4-fluoro-3-methylphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine (CAS Number: 1251621-55-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 349.4 g/mol. The structure features a naphthyridine core substituted with a fluoro-methylphenyl group and an oxadiazole moiety, which are known to influence biological activity significantly.

Biological Activity Overview

Research indicates that compounds containing naphthyridine and oxadiazole derivatives exhibit various biological activities, including antibacterial, antifungal, and antiparasitic properties. The specific compound has been evaluated for its efficacy against several pathogens.

Antibacterial Activity

- Mechanism of Action : The naphthyridine derivatives are believed to enhance the activity of certain antibiotics by acting synergistically. For instance, studies have shown that modifications in the naphthyridine structure can lead to increased potency against resistant bacterial strains.

- Case Study : A study published in MDPI demonstrated that naphthyridine derivatives exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The combination of these derivatives with standard antibiotics showed enhanced efficacy, suggesting a potential role as antibiotic adjuvants .

| Bacterial Strain | MIC (µg/mL) | Combination Efficacy |

|---|---|---|

| E. coli | 8 | Synergistic with Norfloxacin |

| S. aureus | 4 | Synergistic with Ofloxacin |

Antiparasitic Activity

- In Vitro Studies : The compound's antiparasitic potential has been explored through in vitro assays against Leishmania species. Results indicated that the compound can inhibit parasite growth effectively at low concentrations.

- Dosing Studies : In vivo studies conducted on murine models showed promising results when the compound was administered intraperitoneally at doses of 50 mg/kg b.i.d., leading to significant reductions in parasite load compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of naphthyridine derivatives. Modifications on the phenyl ring or the oxadiazole moiety can drastically affect potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution | Increased antibacterial potency |

| Methylation at position 7 | Enhanced antiparasitic activity |

Q & A

Q. What are the recommended synthetic protocols for preparing this compound, and how can reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via a two-step process:

Condensation reaction : React 7-methyl-1,8-naphthyridine precursors with POCl₃ in DMF at 80–100°C for 12–24 hours to form the chlorinated intermediate.

Nucleophilic substitution : Introduce the 4-fluoro-3-methylphenylamine moiety under reflux in anhydrous conditions.

- Optimization Tips :

- Use ultrasonic irradiation (sonochemistry) to reduce reaction time by 30–50% and improve purity .

- Monitor reaction progress via TLC or HPLC (e.g., Chromolith columns for high-resolution separation) .

Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

- Methodological Answer :

- Structural Confirmation :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and oxadiazole C=N (δ 160–165 ppm in ¹³C) .

- IR Spectroscopy : Confirm oxadiazole ring (C=N stretch ~1600 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

- Purity Assessment :

- HPLC : Use C18 columns with UV detection (λ = 254 nm); aim for >95% purity .

- Melting Point : Compare observed values with literature (e.g., ±2°C deviation indicates impurities) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of the 1,2,4-oxadiazol-5-yl moiety in modulating biological targets?

- Methodological Answer :

- Analog Synthesis : Replace the 3-methyl group on the oxadiazole with substituents like halogens or bulky groups to assess steric/electronic effects.

- Biological Testing :

- Perform enzyme inhibition assays (e.g., kinase or protease targets) to measure IC₅₀ shifts.

- Use X-ray crystallography (as demonstrated for related compounds in ) to map binding interactions.

- Data Interpretation : Correlate substituent properties (e.g., Hammett σ values) with activity trends to guide design .

Q. What strategies resolve contradictions in biological activity data across different experimental models (e.g., in vitro vs. cellular assays)?

- Methodological Answer :

- Permeability Assessment : Conduct Caco-2 monolayer assays to evaluate cellular uptake. Poor permeability may explain reduced cellular activity despite strong in vitro binding .

- Metabolic Stability : Incubate the compound with liver microsomes to identify rapid degradation pathways.

- Orthogonal Validation :

- Use surface plasmon resonance (SPR) to confirm binding affinity.

- Employ CRISPR knock-out models to verify target-specific effects .

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., aligning with crystallographic data from ).

- MD Simulations : Run 100-ns simulations to assess stability of ligand-target complexes under physiological conditions.

- QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported across studies?

- Methodological Answer :

- Variable Control : Compare solvent purity (anhydrous DMF vs. commercial grades), reaction atmosphere (N₂ vs. air), and heating methods (oil bath vs. microwave).

- Case Study : Ultrasonic methods in achieved 85% yield in 4 hours vs. 72% yield in 12 hours for thermal methods. Recommend replicating both protocols to identify optimal conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.